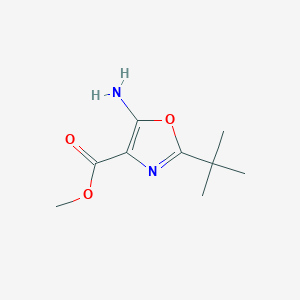
Methyl 4-fluoro-1H-pyrrole-2-carboxylate
Übersicht
Beschreibung
“Methyl 4-fluoro-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C6H6FNO2 . It is a member of the pyrrole family, which are heterocyclic aromatic organic compounds .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the use of sodium hydroxide and water at 20℃ . The compound and NaOH are dissolved in 1:1 dioxane/water and stirred overnight. The solvent is then removed, and a 10% citric acid aqueous solution is added. The solution is extracted three times with EtOAc. The combined organic extracts are washed with brine, dried over sodium sulphate, and the solvent is removed to give the product as a white solid .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C6H6FNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 . This indicates that the molecule consists of a pyrrole ring with a fluorine atom at the 4-position and a carboxylate group at the 2-position .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can react with potassium hydroxide in methanol . It can also react with caesium carbonate in N,N-dimethyl-formamide at 50℃ for 18 hours .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 143.12 . It is a solid at room temperature . The compound is very soluble in water .Wissenschaftliche Forschungsanwendungen
1. Cancer Treatment
Methyl 4-fluoro-1H-pyrrole-2-carboxylate has been explored in the context of cancer treatment. Compounds related to this chemical have shown potential in inhibiting Aurora A, a protein involved in cancer cell division and growth. This suggests its utility in developing cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
2. Anti-inflammatory and Analgesic Properties
Research has highlighted the synthesis and testing of derivatives of this compound for anti-inflammatory and analgesic activities. Some of these compounds were found to be as potent as traditional anti-inflammatory and analgesic drugs in both acute and chronic animal models (J. Muchowski et al., 1985).
3. Synthesis of Amino Acid Derivatives
The chemical has been used in the synthesis of α-Aminopyrrole derivatives, a process involving various catalytic and transformation steps. These derivatives are useful in creating nitrogen heterocycles that have therapeutic potential (E. Galenko et al., 2019).
4. Antibacterial Agents
Compounds structurally similar to this compound have shown promise as antibacterial agents. Research indicates that derivatives of this compound have exhibited significant in vitro and in vivo antibacterial activities, suggesting their potential as therapeutic agents against bacterial infections (D. Bouzard et al., 1992).
5. Anti-HIV Activity
The role of this compound derivatives in combating HIV has been studied. These derivatives, particularly the N-substituted pyrrole derivatives, have shown potential in blocking HIV fusion, a crucial step in the virus's lifecycle (U. H. Patel et al., 2012).
6. Antimicrobial Applications
Novel derivatives of this compound have been synthesized and evaluated for antimicrobial activities. These studies have shown that certain derivatives exhibit good antibacterial and antifungal activities, which is attributed to the presence of the heterocyclic ring in their structure (M. Hublikar et al., 2019).
Safety and Hazards
“Methyl 4-fluoro-1H-pyrrole-2-carboxylate” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding contact with skin and eyes and providing appropriate exhaust ventilation at places where dust is formed .
Wirkmechanismus
Target of Action
The primary targets of Methyl 4-fluoro-1H-pyrrole-2-carboxylate are currently unknown. This compound is a derivative of pyrrole, a heterocyclic aromatic organic compound, which is a component of many important biomolecules . .
Mode of Action
Pyrrole derivatives are known to interact with various biological targets and can exhibit a range of biological activities . .
Pharmacokinetics
It is known that this compound has high gastrointestinal absorption and is bbb permeant, suggesting it can cross the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is 1.65, indicating a balance between hydrophilic and lipophilic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is also important to avoid dust formation . These factors can affect the stability of the compound and potentially its efficacy.
Eigenschaften
IUPAC Name |
methyl 4-fluoro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCVQMRMLSMVDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666558 | |
| Record name | Methyl 4-fluoro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
475561-89-8 | |
| Record name | Methyl 4-fluoro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-fluoro-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B1419467.png)




